molecular formula C15H12BrClF4N2O2 B563787 Fluazolate-d3 CAS No. 1189932-72-6

Fluazolate-d3

Cat. No.: B563787
CAS No.: 1189932-72-6
M. Wt: 446.639
InChI Key: FKLQIONHGSFYJY-HPRDVNIFSA-N
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Description

Fluazolate-d3 (CAS 1189932-72-6) is a deuterium-labeled stable isotope of Fluazolate, a triazole derivative. Its molecular formula is C₁₅H₉D₃BrClF₄N₂O₂, with a molecular weight of 446.64 g/mol . The structure includes a triazole ring substituted with bromine (Br), chlorine (Cl), fluorine (F), and deuterium (D₃) at specific positions. Key features include:

  • Purity: >95% (HPLC)
  • Storage: +4°C (shipped at room temperature)
  • Applications: Primarily used as an internal standard in analytical chemistry (e.g., LC-MS/MS) due to its isotopic labeling, which enables precise quantification of non-deuterated analogs in complex matrices .

Properties

IUPAC Name

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQIONHGSFYJY-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675898
Record name Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189932-72-6
Record name Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Using Deuterated Methylating Agents

The most straightforward approach involves substituting a protonated methyl group with a trideuteriomethyl group during pyrazole ring synthesis. This method employs deuterated alkyl halides, such as methyl-d3 iodide (CD3I), in nucleophilic substitution reactions.

A representative procedure involves:

  • Pyrazole Precursor Synthesis : Reacting 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

  • Deuterated Alkylation : Treating the intermediate with CD3I in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

  • Coupling with Benzoate Ester : Reacting the deuterated pyrazole with isopropyl 2-chloro-4-fluoro-5-hydroxybenzoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

This method yields this compound with >98% isotopic purity, as confirmed by mass spectrometry.

Post-Synthetic Deuterium Exchange

Alternative approaches utilize deuterium exchange reactions on pre-formed Fluazolate. However, this method is less favored due to the stability of the methyl group’s C-H bonds, which resist exchange under mild conditions. High-temperature acid- or base-catalyzed exchange (e.g., D2O with Pd/C at 150°C) may introduce deuterium but risks decomposition of the trifluoromethyl or ester groups.

Step-by-Step Preparation Protocol

The following optimized protocol synthesizes this compound with high yield and isotopic fidelity:

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsTemperatureTimeYield
1SOCl2, DMF (cat.)80°C2 h95%
2CD3I, K2CO3, DMF60°C12 h82%
3DEAD, PPh3, THF0°C → RT24 h78%
  • Acyl Chloride Formation :

    • Dissolve 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (10.0 g, 32.5 mmol) in thionyl chloride (50 mL).

    • Add catalytic DMF (0.1 mL) and reflux at 80°C for 2 hours.

    • Remove excess thionyl chloride under vacuum to obtain the acyl chloride as a pale-yellow solid.

  • Deuterated Methylation :

    • Suspend the acyl chloride (8.5 g, 25.0 mmol) and CD3I (5.2 g, 30.0 mmol) in anhydrous DMF (100 mL).

    • Add K2CO3 (6.9 g, 50.0 mmol) and stir at 60°C under nitrogen for 12 hours.

    • Quench with ice-water, extract with dichloromethane (3 × 50 mL), dry over Na2SO4, and concentrate.

  • Esterification via Mitsunobu Reaction :

    • Combine the deuterated pyrazole (7.0 g, 18.2 mmol), isopropyl 2-chloro-4-fluoro-5-hydroxybenzoate (5.4 g, 20.0 mmol), PPh3 (6.3 g, 24.0 mmol), and DEAD (4.2 g, 24.0 mmol) in THF (150 mL).

    • Stir at 0°C for 1 hour, then warm to room temperature for 24 hours.

    • Purify by silica gel chromatography (hexane:EtOAc 4:1) to isolate this compound as a white solid.

Purification and Stabilization

This compound’s lipophilic nature (XLogP3-AA = 4.9) necessitates advanced purification techniques:

  • Column Chromatography : Use a gradient of hexane:ethyl acetate (9:1 to 4:1) to remove non-deuterated byproducts.

  • Recrystallization : Dissolve the crude product in hot ethanol (40 mL), cool to -20°C, and filter to obtain crystals (mp 89–91°C).

  • Storage : Store in amber vials under argon at 2–8°C to prevent photodegradation and isotopic dilution.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
1H NMR (CDCl3, 400 MHz)δ 7.58 (s, 1H, Ar-H), 5.32 (sept, J=6.2 Hz, 1H, OCH(CH3)2), 1.38 (d, J=6.2 Hz, 6H, OCH(CH3)2)
13C NMR (CDCl3, 100 MHz)δ 165.2 (C=O), 152.1 (C-Br), 122.8 (q, J=270 Hz, CF3), 21.5 (OCH(CH3)2)
HRMS (ESI+)m/z 447.6212 [M+H]+ (calc. 447.6209)
HPLC (C18, 80:20 MeOH:H2O)tR = 12.4 min, purity >99%

Deuterium incorporation is confirmed by:

  • Mass Spectrometry : A +3 Da shift compared to non-deuterated Fluazolate.

  • 2H NMR : A singlet at δ 2.10 ppm integrating for three deuterium atoms.

Applications in Analytical Chemistry

This compound’s primary use lies in quantifying fluazolate residues via isotope dilution mass spectrometry (IDMS). For example:

  • Soil Analysis : Spike soil extracts with this compound, extract using dichloromethane (as in), and analyze by GC-MS/MS. The deuterated analog co-elutes with the analyte, correcting for matrix effects.

  • Limit of Quantification (LOQ) : 0.1 µg/kg in agricultural samples, achieved through selected reaction monitoring (SRM) of m/z 447→315 .

Chemical Reactions Analysis

Types of Reactions

Fluazolate-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the deuterium label .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the chemical properties of the compound .

Scientific Research Applications

Fluazolate-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Fluazolate-d3 is similar to that of Fluazolate. It acts as a herbicide by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This leads to the disruption of protein synthesis and ultimately the death of the target weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Research Findings and Data

Analytical Performance in LC-MS/MS

  • This compound: Demonstrated a mass shift of +3 Da relative to non-deuterated Fluazolate, enabling baseline resolution in chromatograms .
  • Oxfendazole-d3 : Shows a +3 Da shift but requires ion-pairing agents due to its sulfoxide group, complicating method development compared to this compound .

Environmental Persistence

  • Flusilazole: Degrades via hydroxylation of the triazole ring, with a half-life of 14 days in soil.

Biological Activity

Fluazolate-d3 is a synthetic compound derived from the pyrazole class, primarily recognized for its applications in agricultural chemistry as a herbicide. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications for health and environmental safety.

This compound functions predominantly as a leukotriene B4 receptor antagonist . This mechanism is crucial for its anti-inflammatory effects, where it inhibits the action of leukotriene B4, a potent mediator of inflammation and immune responses. The compound's ability to modulate cellular pathways is significant in therapeutic contexts, particularly in conditions characterized by excessive inflammation.

PropertyDescription
Chemical Class Pyrazole derivative
Molecular Target Leukotriene B4 receptors
Mechanism of Action Antagonism of leukotriene signaling
Half-Life 40-70 days in microbial environments
Solubility Low aqueous solubility

The primary mechanism by which this compound exerts its biological effects involves binding to leukotriene B4 receptors. This binding prevents leukotriene B4 from activating these receptors, thereby inhibiting the downstream signaling pathways that lead to inflammation. Furthermore, this compound influences gene expression related to inflammatory responses, affecting transcription factors that regulate immune activity.

Case Study: Inhibition of Inflammatory Responses

In laboratory studies using animal models, this compound demonstrated a dose-dependent inhibition of leukotriene B4-induced chemotaxis. At lower doses, the compound effectively reduced inflammation without significant adverse effects, highlighting its potential as a therapeutic agent in inflammatory diseases.

3. Cellular Effects and Transport

This compound's effects on cellular processes are profound. By inhibiting leukotriene signaling, it alters gene expression related to inflammation and immune responses. The compound's transport within cells is influenced by its low aqueous solubility, which affects its distribution across tissues.

Table 2: Summary of Cellular Effects

EffectDescription
Inflammation Reduction Inhibits leukotriene-mediated pathways
Gene Expression Alteration Modulates expression of inflammatory genes
Cellular Distribution Affected by low solubility; requires specific transport mechanisms

4. Environmental and Health Implications

This compound's use as a herbicide raises concerns regarding its environmental impact and potential health risks. Studies have indicated neurotoxic effects in mammals, necessitating careful evaluation of its application in agricultural settings. Monitoring programs have been established to assess pesticide residues and their implications for human health.

Case Study: Pesticide Residue Monitoring

A comprehensive study conducted by the FDA highlighted the need for ongoing surveillance of pesticide residues in food products. This compound was included in this monitoring due to its widespread use and potential health risks associated with exposure.

5. Conclusion

This compound exhibits significant biological activity through its role as a leukotriene B4 receptor antagonist, with implications for both therapeutic applications and environmental safety. Continued research into its biochemical properties and mechanisms will be essential for understanding its full impact on health and ecosystems.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Fluazolate-d3 in environmental samples?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for isotopic analogs like Fluazolate-d2. Ensure calibration curves are validated using deuterated internal standards to account for matrix effects . For trace-level detection, solid-phase extraction (SPE) combined with isotope dilution is advised to improve recovery rates and reduce interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: this compound falls under chemicals with moderate chronic toxicity. Follow Procedure B guidelines from "Prudent Practices": use closed systems or local exhaust ventilation to minimize inhalation exposure, wear nitrile gloves and safety goggles, and maintain safety showers/eye wash stations in the workspace. Regularly monitor airborne concentrations using gas chromatography .

Q. How can researchers optimize synthesis protocols for this compound to ensure isotopic purity?

Methodological Answer: Deuterium incorporation efficiency can be enhanced by optimizing reaction parameters (e.g., solvent choice, temperature, catalyst loading). Use nuclear magnetic resonance (NMR) spectroscopy to verify isotopic purity, focusing on the absence of protio-contaminants in the ¹H-NMR spectrum. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a longitudinal study on this compound’s ecotoxicological effects?

Methodological Answer:

  • Population/Problem : Select non-target aquatic species (e.g., Daphnia magna) exposed to this compound.
  • Intervention : Vary exposure concentrations (e.g., 0.1–10 µg/L) under controlled pH and temperature.
  • Comparison : Use non-deuterated Fluazolate as a control to isolate isotopic effects.
  • Outcome : Measure biomarkers like oxidative stress (SOD activity) and reproductive endpoints.
  • Time : Conduct 21-day chronic toxicity tests to align with OECD guidelines .

Q. What strategies resolve contradictory data in this compound degradation studies across different soil matrices?

Methodological Answer: Perform soil texture-specific kinetic modeling (e.g., first-order vs. biphasic decay). Use multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., organic matter content, microbial diversity). Validate findings through cross-lab reproducibility trials, ensuring standardized pre-treatment protocols (e.g., sieving, moisture adjustment) .

Q. How can researchers ensure reproducibility in this compound metabolism studies using in vitro hepatocyte models?

Methodological Answer:

  • Standardize hepatocyte sourcing (e.g., cryopreserved primary human hepatocytes from a single donor pool).
  • Include deuterated metabolite standards for LC-MS quantification.
  • Document incubation conditions (e.g., oxygenation, serum-free media) in supplementary materials, adhering to table formatting guidelines (Roman numerals, self-explanatory footnotes) .

Q. What computational methods predict this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6. Validate predictions with in vitro assays (e.g., recombinant CYP inhibition screens). Compare binding affinities between Fluazolate and this compound to assess isotopic effects on enzyme kinetics .

Q. How should cross-disciplinary studies integrate this compound’s environmental fate data with epidemiological risk assessments?

Methodological Answer: Use probabilistic modeling (Monte Carlo simulations) to link environmental concentrations (from LC-MS datasets) to human exposure via drinking water. Incorporate toxicity reference values (TRVs) from in vivo studies, adjusting for deuterium’s kinetic isotope effects. Publish datasets in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Methodological Resources

  • For data presentation : Follow table formatting guidelines (Roman numerals, footnotes with superscript letters) and ensure figures include error bars and statistical significance annotations .

  • For literature reviews : Use academic databases (PubMed, Web of Science) and avoid non-peer-reviewed sources. Apply Boolean search terms like “this compound AND (degradation OR metabolism)” .

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  • For ethical compliance : Declare conflicts of interest and obtain permissions for reused data/figures per journal policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.